Amidepsine C is primarily isolated from the culture broth of specific microorganisms, particularly fungi. The purification process typically involves established biochemical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), which are essential for identifying and quantifying tridepsides like Amidepsine C .
Amidepsine C falls under the broader category of depsipeptides, which are cyclic or linear compounds formed from amino acids and hydroxy acids. This classification highlights its structural complexity and potential for diverse biological interactions. The compound is part of a family that includes other amidepsines, such as Amidepsines A and B, which have been studied for their varying degrees of biological activity .
The synthesis of Amidepsine C can be achieved through both natural extraction from microbial sources and synthetic routes in the laboratory. The natural extraction involves cultivating specific fungi under controlled conditions to maximize yield. The OSMAC (One Strain Many Compounds) approach is often employed, where variations in cultivation parameters such as temperature and media composition are used to induce the production of metabolites like Amidepsine C .
The extraction process typically begins with fermentation of the producing organism in a suitable growth medium. Following fermentation, the culture broth undergoes filtration to separate the mycelium from the liquid. The active compounds are then extracted using organic solvents, followed by purification through chromatographic techniques. Analytical methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the identity and purity of Amidepsine C .
The molecular structure of Amidepsine C features a cyclic arrangement typical of depsipeptides, comprising both amino acid residues and ester linkages. The specific arrangement of these components contributes to its biological activity.
The molecular formula for Amidepsine C is , and its molecular weight is approximately 319.36 g/mol. Structural elucidation studies have provided insights into its stereochemistry, revealing configurations that may influence its interaction with biological targets .
Amidepsine C participates in various chemical reactions typical of depsipeptides, including hydrolysis under acidic or basic conditions, which can lead to the release of constituent amino acids and hydroxy acids. Additionally, it may undergo enzymatic modifications that enhance or alter its biological activity.
The stability of Amidepsine C can vary depending on environmental conditions such as pH and temperature. For instance, under alkaline conditions, the ester bonds may be more susceptible to hydrolysis, leading to degradation products that may exhibit different biological properties .
The mechanism by which Amidepsine C exerts its biological effects involves interactions with specific cellular targets, potentially including enzymes or receptors involved in metabolic pathways. Its structure allows for binding to these targets, influencing cellular processes such as apoptosis or signal transduction.
Research indicates that Amidepsine C may exhibit inhibitory effects on certain enzyme activities related to lipid metabolism, although detailed mechanisms remain an area for further investigation .
Amidepsine C typically appears as a white to off-white powder. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
The compound is characterized by its stability under neutral pH conditions but may degrade under extreme acidic or basic environments. Its melting point and other thermal properties have not been extensively documented but are crucial for understanding its handling and storage requirements .
Amidepsine C has garnered attention for its potential applications in scientific research, particularly in pharmacology and biochemistry. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders or cancers associated with lipid metabolism dysfunctions.
Additionally, ongoing studies aim to explore its antimicrobial properties and potential use as a natural preservative in food science due to its bioactive characteristics .
Depsides—polyketides formed via esterification of hydroxybenzoic acid moieties—have been investigated since the mid-20th century for their broad bioactivities. Historically, they were isolated primarily from lichens until the 1970s, when fungal species emerged as prolific producers. Over 110 fungal depsides have been identified between 1975–2020, displaying anticancer, antidiabetic, antibacterial, antiviral, anti-inflammatory, antifungal, and enzyme-inhibitory properties [3]. The structural uniqueness of fungal depsides arises from variations in:
Amidepsine C was first characterized alongside amidepsines A, B, and D in 1995 from Humicola sp. FO-2942, marking a milestone in identifying microbial DGAT inhibitors [1] [8]. Its discovery catalyzed research into fungal depsides as modulators of lipid metabolic pathways.
Table 1: Structural Classification of Fungal Depsides
Structural Feature | Amidepsine C | Typical Fungal Depsides | |
---|---|---|---|
Core Skeleton | Gyropholic acid + alanine | Orsellinic/β-orsellinic acid derivatives | |
Glycosylation | Absent | Present in some (e.g., amidepsine G) | |
Methylation Sites | C-19 methoxy group | Variable at C-3'/C-4'/C-2/C-4 | |
Bioactivity Profile | DGAT inhibition | Anticancer, antimicrobial, enzyme inhibition | [1] [3] |
Amidepsine C originates from thermophilic soil fungi Humicola sp. FO-2942 and FO-5969, which belong to the division Ascomycota. These species produce amidepsines under specific fermentation conditions optimized through strain screening:
Physicochemical analyses confirm amidepsine C’s molecular formula as C₂₉H₂₉NO₁₀, with UV absorption maxima at 203–213 nm and 251–281 nm—consistent with its conjugated chromophore system. NMR data reveal a methoxy group at C-19 (δ 3.83 ppm), distinguishing it from analogs like amidepsine D [1].
Table 2: Fermentation Methods for Amidepsine Production
Culture Condition | Amidepsine Yield (μg ml⁻¹) | Fold Increase vs. Baseline | Key Congeners Produced | |
---|---|---|---|---|
Submerged (Baseline) | 0.1–0.6 | 1x | A–D | |
Agitated | 0.26–6.6 | 2.6–11x | A–D | |
Static | 24–144 | 65–480x | A–D, F–K | [1] |
Amidepsine C’s primary pharmacological action is the inhibition of diacylglycerol acyltransferase (DGAT), the enzyme catalyzing triglyceride (TG) synthesis from diacylglycerol (DG) and fatty acyl-CoA. This reaction represents the terminal step in TG biosynthesis, making DGAT a pivotal target for metabolic disorders:
DGAT Isozyme Selectivity
Human DGAT exists as two structurally distinct isozymes:
Amidepsine C inhibits both DGAT1 and DGAT2 with comparable potency (IC₅₀ ~40 μM), unlike selective inhibitors like roselipins (DGAT2-specific) [4] [6]. This dual inhibition disrupts TG synthesis through complementary pathways:
Molecular Mechanism
In vitro assays using DGAT-deficient Saccharomyces cerevisiae strains expressing human isozymes demonstrate amidepsine C’s inhibition of [¹⁴C]TG synthesis from [1-¹⁴C]palmitoyl-CoA and 1,2-dioleoyl-sn-glycerol [4]. Unlike competitive inhibitors, it likely interacts with conserved residues in the acyl-CoA binding domain (N-terminus in DGAT1; uncharacterized in DGAT2) [9].
Amidepsine C’s DGAT inhibition confers therapeutic potential for metabolic syndrome—a constellation of conditions (central obesity, insulin resistance, hypertension, dyslipidemia) affecting >20% of Western populations [2]:
Current DGAT-targeted drug development focuses on small molecules (e.g., AZD-7687, PF-04620110), though none are clinically approved. Amidepsine C provides a natural scaffold for derivatization to enhance potency or isozyme specificity [6].
Table 3: Therapeutic Targets of DGAT Inhibition in Metabolic Disorders
Metabolic Disorder | DGAT Isozyme | Physiological Impact | Amidepsine C’s Role | |
---|---|---|---|---|
Obesity | DGAT1 | Reduced adipose TG storage | Mimics genetic DGAT1 deficiency | |
Type 2 Diabetes | DGAT2 | Hepatic steatosis reduction | Lowers ectopic lipid accumulation | |
Atherogenic dyslipidemia | DGAT1 | Suppressed VLDL secretion | Decreases serum triglycerides | |
Metabolic syndrome | Dual | Improved insulin sensitivity, weight control | Multimodal pathway modulation | [2] [4] [9] |
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